2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide
Description
2-Chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon, a methyl group on the amide nitrogen, and a propylcarbamoylmethyl side chain. This compound belongs to a broader class of acetamides known for their diverse applications in agrochemicals, pharmaceuticals, and materials science.
The molecular formula is inferred as C₈H₁₄ClN₂O₂, with a molecular weight of 205.66 g/mol. The presence of the propylcarbamoyl group (-CONHCH₂CH₂CH₃) introduces steric and electronic effects that differentiate it from simpler chloroacetamides.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-4-10-7(12)6-11(2)8(13)5-9/h3-6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSUFAEFLOCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-propylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.
Hydrolysis Agents: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be various substituted amides or thioamides.
Hydrolysis Products: The major products of hydrolysis are N-methyl-N-propylcarbamoyl acetic acid and corresponding amides.
Scientific Research Applications
2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is widely used in scientific research due to its unique properties:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Chemical Biology: It is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
Physicochemical Properties
Comparative data for selected compounds:
Insights :
Biological Activity
2-Chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and pharmacological applications, emphasizing its antimicrobial properties.
Synthesis and Characterization
The synthesis of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with various amines. The resulting compounds are characterized using techniques such as infrared spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm their structures .
Antimicrobial Properties
Research indicates that derivatives of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide exhibit significant antimicrobial activity. A study conducted by Katke et al. evaluated several chloroacetamide derivatives against various bacterial strains and fungi. The results demonstrated that these compounds possess excellent antibacterial and antifungal properties, making them suitable candidates for further development as antimicrobial agents .
Table 1: Antibacterial Activity of 2-Chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide Derivatives
| Sample Code | E. coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |
|---|---|---|---|
| 3a | 7 mm | 16 mm | No zone |
| 3b | 26 mm | 23 mm | 25 mm |
| 3c | 30 mm | 35 mm | 36 mm |
| 3d | 27 mm | 29 mm | 30 mm |
| ... | ... | ... | ... |
Note: The values represent the diameter of inhibition zones measured in millimeters .
The antimicrobial action of chloroacetamides is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Case Studies
Several case studies have highlighted the effectiveness of chloroacetamide derivatives in clinical settings. For instance, a study reported the successful application of these compounds in treating infections caused by resistant strains of bacteria, showcasing their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
